molecular formula C13H17N3 B13947507 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline

Cat. No.: B13947507
M. Wt: 215.29 g/mol
InChI Key: LICHQFNMUOYTPQ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core with a pyrrolidine substituent. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of a pyrrolidine ring enhances the compound’s pharmacological properties due to its unique structural and stereochemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with pyrrolidine derivatives under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of high-pressure and high-temperature conditions to drive the cyclization reaction efficiently. Catalysts such as cobalt or nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases or other signaling proteins, thereby affecting cellular pathways involved in disease processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing or inhibiting their function .

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine substituent. This structural feature enhances its pharmacological properties, making it more effective in binding to biological targets and exhibiting diverse biological activities .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(pyrrolidin-2-ylmethyl)-4H-quinazoline

InChI

InChI=1S/C13H17N3/c1-2-6-13-11(4-1)8-16(10-15-13)9-12-5-3-7-14-12/h1-2,4,6,10,12,14H,3,5,7-9H2

InChI Key

LICHQFNMUOYTPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2CC3=CC=CC=C3N=C2

Origin of Product

United States

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